

# PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

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## Compound of Interest

Compound Name: **PQR626**

Cat. No.: **B15543652**

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## Abstract

**PQR626** is a potent, selective, and orally bioavailable mTOR kinase inhibitor with excellent brain penetrance. Developed as a potential therapeutic for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC), **PQR626** has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **PQR626**. Detailed methodologies for pivotal in vitro and in vivo studies are presented, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

## Chemical Structure and Properties

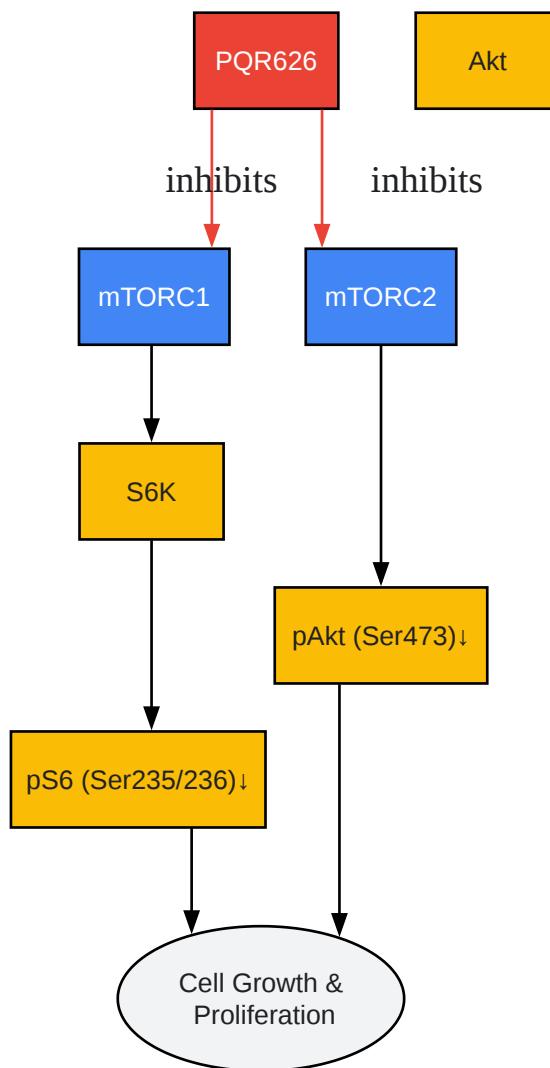
**PQR626**, a rapamycin derivative, is chemically identified as 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine.<sup>[1]</sup> Its key chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
Molecular Formula	C20H27F2N7O2
Molecular Weight	435.47 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1927857-98-4
Appearance	Powder

## Mechanism of Action and Signaling Pathway

**PQR626** is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[\[1\]](#)[\[4\]](#) **PQR626** targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The inhibitory activity of **PQR626** on the mTOR signaling pathway has been demonstrated through the reduced phosphorylation of key downstream effectors. Specifically, **PQR626** treatment leads to decreased phosphorylation of ribosomal protein S6 (S6) at Ser235/236, a substrate of the mTORC1-activated S6 kinase (S6K), and reduced phosphorylation of protein kinase B (PKB/Akt) at Ser473, a direct substrate of mTORC2.



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**PQR626** inhibits both mTORC1 and mTORC2 signaling pathways.

## Preclinical Data

### In Vitro Potency and Selectivity

**PQR626** demonstrates high potency against mTOR with an IC<sub>50</sub> of 5 nM and a Ki of 3.6 nM. In cellular assays using the A2058 melanoma cell line, **PQR626** effectively inhibited the phosphorylation of mTORC1 and mTORC2 substrates.

Assay	Cell Line	Endpoint	IC50 (nM)
mTOR Kinase Assay	-	mTOR Inhibition	5
In-Cell Western Blot	A2058	pS6 (S235/S236) Inhibition	87
In-Cell Western Blot	A2058	pPKB (S473) Inhibition	197

Furthermore, kinase-wide screening has revealed that **PQR626** is highly selective for mTOR against a broad panel of other kinases.

## In Vivo Efficacy in a Tuberous Sclerosis Complex Model

The in vivo efficacy of **PQR626** was evaluated in a genetically engineered mouse model of Tuberous Sclerosis Complex, the Tsc1GFAP CKO mice. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a severe neurological phenotype, including premature mortality. Oral administration of **PQR626** significantly reduced the loss of Tsc1-induced mortality in these mice.

Animal Model	Treatment	Dose	Outcome
Tsc1GFAP CKO mice	PQR626 (orally, twice daily for 90 days)	10, 25, 50 mg/kg	Significantly reduced mortality compared to vehicle

## Pharmacokinetics

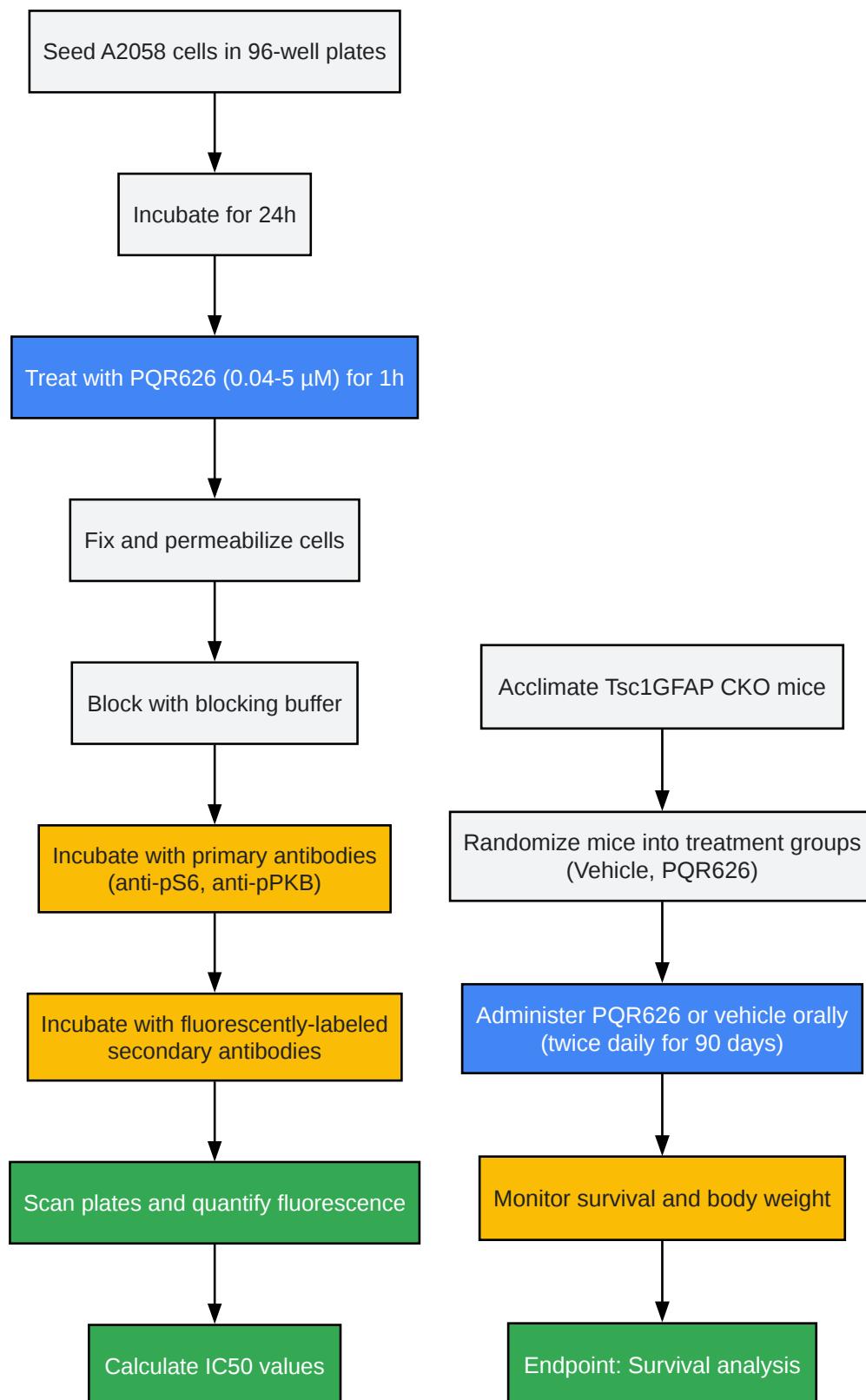
Pharmacokinetic studies in female C57BL/6J mice have demonstrated that **PQR626** is orally bioavailable and brain-penetrant.

Species	Dose (oral)	Cmax	T1/2
Mouse (C57BL/6J)	10 mg/kg	1096 ng/mL	3.0 h

## Experimental Protocols

## In-Cell Western Blot for mTOR Pathway Inhibition

This protocol describes the methodology used to assess the cellular potency of **PQR626** in inhibiting mTOR signaling.

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